molecular formula C15H26O2 B133372 Voleneol CAS No. 70389-88-7

Voleneol

Cat. No.: B133372
CAS No.: 70389-88-7
M. Wt: 238.37 g/mol
InChI Key: WKKJGHCXVKEJNU-QRTUWBSPSA-N
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Biochemical Analysis

Biochemical Properties

Voleneol is known to interact with various biomolecules. It can attenuate the lipopolysaccharide (LPS)-induced inflammation in BV2 microglial cells . It also can dose-dependently suppress the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

Cellular Effects

This compound has been found to have significant effects on various types of cells. It can attenuate the lipopolysaccharide (LPS)-induced inflammation in BV2 microglial cells . This suggests that this compound may have a role in modulating inflammatory responses at the cellular level.

Molecular Mechanism

It is known that this compound can dose-dependently suppress the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These proteins are key players in the inflammatory response, suggesting that this compound may exert its effects by modulating these pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: Voleneol can be synthesized through various organic synthesis routes. One common method involves the extraction of the compound from the seeds of Guarea guidonia. The seeds are subjected to solvent extraction using organic solvents such as ethanol, butanol, or dimethylformamide . The extract is then purified using chromatographic techniques to isolate this compound.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale extraction and purification processes. The seeds of Guarea guidonia are harvested and processed to obtain the crude extract. This extract undergoes multiple purification steps, including solvent extraction, distillation, and chromatography, to yield pure this compound .

Chemical Reactions Analysis

Types of Reactions: Voleneol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions. This reaction typically yields oxidized derivatives of this compound.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst. This reaction results in the formation of reduced derivatives.

    Substitution: this compound can undergo substitution reactions with halogens or other electrophiles in the presence of appropriate catalysts.

Major Products:

Scientific Research Applications

Voleneol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a starting material for the synthesis of other complex organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its anti-inflammatory properties. It has been shown to attenuate lipopolysaccharide-induced inflammation in BV2 microglial cells by suppressing the expression of inducible nitric oxide synthase and cyclooxygenase-2 .

Medicine: In medicine, this compound is being investigated for its potential therapeutic applications. Its anti-inflammatory properties make it a candidate for the development of new anti-inflammatory drugs .

Industry: In the industrial sector, this compound is used in the production of fragrances and flavors due to its aromatic properties. It is also used in the formulation of various cosmetic products .

Comparison with Similar Compounds

Voleneol is unique among sesquiterpenes due to its specific anti-inflammatory properties and its ability to modulate key inflammatory pathways. Similar compounds include:

These compounds share some structural similarities with this compound but differ in their specific biological activities and applications.

Properties

IUPAC Name

(1S,2S,4aR,5R,8aS)-4a-methyl-8-methylidene-2-propan-2-yl-1,2,3,4,5,6,7,8a-octahydronaphthalene-1,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-9(2)11-7-8-15(4)12(16)6-5-10(3)13(15)14(11)17/h9,11-14,16-17H,3,5-8H2,1-2,4H3/t11-,12+,13+,14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKJGHCXVKEJNU-QRTUWBSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2(C(CCC(=C)C2C1O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CC[C@]2([C@@H](CCC(=C)[C@@H]2[C@H]1O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501319140
Record name Voleneol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501319140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70389-88-7
Record name Voleneol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70389-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Voleneol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501319140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Voleneol and where is it found?

A1: this compound is a sesquiterpene compound. It has been isolated from various plant sources, including Lepidotrichilia volensii [, ], Curacuma aromatica [], and Curcuma wenyujin []. Notably, while it possesses five chiral centers, this compound was surprisingly found as a racemate in Lepidotrichilia volensii [].

Q2: Have any novel compounds related to this compound been discovered?

A3: Yes, research on plants containing this compound has led to the discovery of other novel compounds. For example, two new dihydrocoumarins, Calopolyanolide A and Calopolyanolide B, were isolated alongside this compound from the seeds of Calophyllum polyanthum []. This highlights the potential of exploring plants rich in this compound for discovering new bioactive compounds.

Q3: Are there any known biological activities or applications of this compound?

A4: While the provided abstracts don't specify any biological activities for this compound itself, its presence alongside other bioactive compounds in various plant species suggests it might possess potential therapeutic properties. For example, Curcuma aromatica, from which this compound has been isolated, is traditionally used in various medicinal applications []. Further research is needed to explore the specific biological activities and potential applications of this compound.

Q4: What analytical techniques are typically used to isolate and characterize this compound?

A5: The provided research articles indicate that techniques like silica gel column chromatography, Sephadex LH-20 column chromatography, and preparative HPLC are employed for the isolation and purification of this compound from plant sources [, ]. Structural characterization likely involves spectroscopic analyses, although the specific techniques used (NMR, IR, Mass Spectrometry, etc.) are not detailed in the abstracts [, , ].

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